molecular formula C7H11NO2 B12943983 2-Cyano-4-methylpentanoic acid CAS No. 18283-41-5

2-Cyano-4-methylpentanoic acid

Cat. No.: B12943983
CAS No.: 18283-41-5
M. Wt: 141.17 g/mol
InChI Key: JGUUYTTUQHBFMQ-UHFFFAOYSA-N
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Description

2-Cyano-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2. It is a nitrile derivative of a carboxylic acid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyano-4-methylpentanoic acid involves the reduction of 4-methyl-2-cyano-2-butenoic acid using sodium borohydride. The reaction is carried out in an aqueous medium at low temperatures, followed by acidification and extraction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The cyano group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-methylvaleric acid
  • 2-Cyano-4-methylbutanoic acid
  • 2-Cyano-4-methylhexanoic acid

Uniqueness

2-Cyano-4-methylpentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyano group and methyl substitution make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-cyano-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUUYTTUQHBFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18283-41-5
Record name 2-Cyano-4-methylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018283415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80747
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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